

A Comparative Guide to Experimental and Computational Binding Energies of Nitrilotriacetamide-Metal Complexes

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Compound of Interest

Compound Name: Nitrilotriacetamide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimentally determined and computationally predicted binding energies for complexes of **Nitrilotriacetamide** (NTAm) with various metal ions. Understanding the affinity and selectivity of NTAm for different metals is crucial for its application in areas such as separations, sensing, and medicinal chemistry. This document aims to serve as a resource for validating Density Functional Theory (DFT) calculations against experimental data.

Quantitative Data Summary

The following table summarizes the available experimental thermodynamic data for the complexation of **Nitrilotriacetamide** (NTAm) with a selection of metal ions. These values provide a benchmark for computational models.

Metal Ion	Experimental Method	Log K	ΔG (kJ/mol)	ΔH (kJ/mol)	$T\Delta S$ (kJ/mol)	Reference
Ca(II)	¹ H NMR / UV-Vis	1.28	-7.3	-	-	[1]
Mg(II)	¹ H NMR / UV-Vis	0.4	-2.3	-	-	[1]
La(III)	¹ H NMR / UV-Vis	2.30	-13.1	-	-	[1]
Pb(II)	¹ H NMR / UV-Vis	3.69	-21.1	-	-	[1]
Cd(II)	¹ H NMR / UV-Vis	3.78	-21.6	-	-	[1]
Ni(II)	¹ H NMR / UV-Vis	2.38	-13.6	-	-	[1]
Cu(II)	¹ H NMR / UV-Vis	3.16	-18.0	-	-	[1]
La(III)	Microcalorimetric Titration	4.39	-25.0	-15.3	9.7	[2]
Ce(III)	Microcalorimetric Titration	4.52	-25.8	-16.1	9.7	[2]
Pr(III)	Microcalorimetric Titration	4.65	-26.5	-17.0	9.5	[2]
Nd(III)	Microcalorimetric Titration	4.75	-27.1	-17.8	9.3	[2]
Sm(III)	Microcalorimetric	4.98	-28.4	-19.5	8.9	[2]

Titration						
Eu(III)	Microcalori metric Titration	5.09	-29.0	-20.4	8.6	[2]
Gd(III)	Microcalori metric Titration	5.17	-29.5	-21.2	8.3	[2]
Tb(III)	Microcalori metric Titration	5.30	-30.2	-22.3	7.9	[2]
Dy(III)	Microcalori metric Titration	5.38	-30.7	-23.0	7.7	[2]
Ho(III)	Microcalori metric Titration	5.44	-31.0	-23.6	7.4	[2]
Er(III)	Microcalori metric Titration	5.52	-31.5	-24.4	7.1	[2]
Tm(III)	Microcalori metric Titration	5.58	-31.8	-25.0	6.8	[2]
Yb(III)	Microcalori metric Titration	5.65	-32.2	-25.7	6.5	[2]
Lu(III)	Microcalori metric Titration	5.71	-32.6	-26.3	6.3	[2]
Y(III)	Microcalori metric Titration	5.25	-29.9	-21.9	8.0	[2]

	Microcalori					
Sc(III)	metric	7.20	-41.1	-35.2	5.9	[2]
	Titration					

Note: ΔG calculated from Log K using the equation $\Delta G = -RT\ln(10) * \text{Log K}$ at 298.15 K. $T\Delta S$ calculated from $\Delta G = \Delta H - T\Delta S$.

Experimental Protocols

A summary of the key experimental methodologies used to obtain the data presented above is provided here. For complete details, please refer to the cited literature.

Microcalorimetric Titration[2]

- **Instrumentation:** An isothermal titration calorimeter (ITC) is used to measure the heat changes upon complexation.
- **Procedure:** A solution of the metal ion is titrated into a solution of the **Nitrilotriacetamide** ligand in a specific buffer at a constant temperature. The heat released or absorbed during the binding event is measured after each injection.
- **Data Analysis:** The resulting titration curve (heat change per injection versus molar ratio) is fitted to a suitable binding model to determine the binding constant (K), enthalpy change (ΔH), and stoichiometry (n) of the interaction. The Gibbs free energy (ΔG) and entropy change (ΔS) are then calculated.

¹H NMR and UV-Vis Spectrophotometric Titration[1][2]

- **Principle:** These techniques monitor changes in the spectroscopic properties of the ligand or metal ion upon complexation.
- **¹H NMR Titration:** Changes in the chemical shifts of the protons on the **Nitrilotriacetamide** ligand are monitored as a metal ion solution is incrementally added. The data is analyzed to determine the formation constant of the complex.
- **UV-Vis Spectrophotometric Titration:** Changes in the absorbance spectrum of a solution containing the metal ion and ligand are recorded as the concentration of one component is

varied. The data is fitted to determine the stoichiometry and stability constant of the complex.

Computational Approach: Density Functional Theory (DFT)

While a comprehensive database of DFT-calculated binding energies for a wide range of metals with **Nitrilotriacetamide** is not yet available in the literature, existing studies provide a solid foundation for such computational investigations.

Typical DFT Methodology

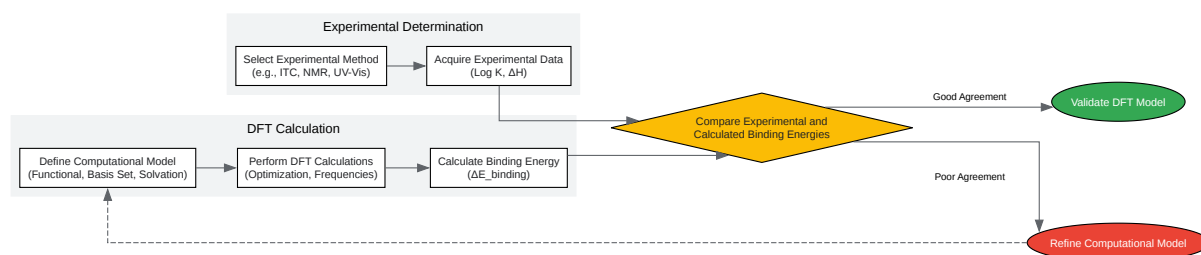
A common approach for calculating the binding energy of a metal-NTAm complex involves the following steps:

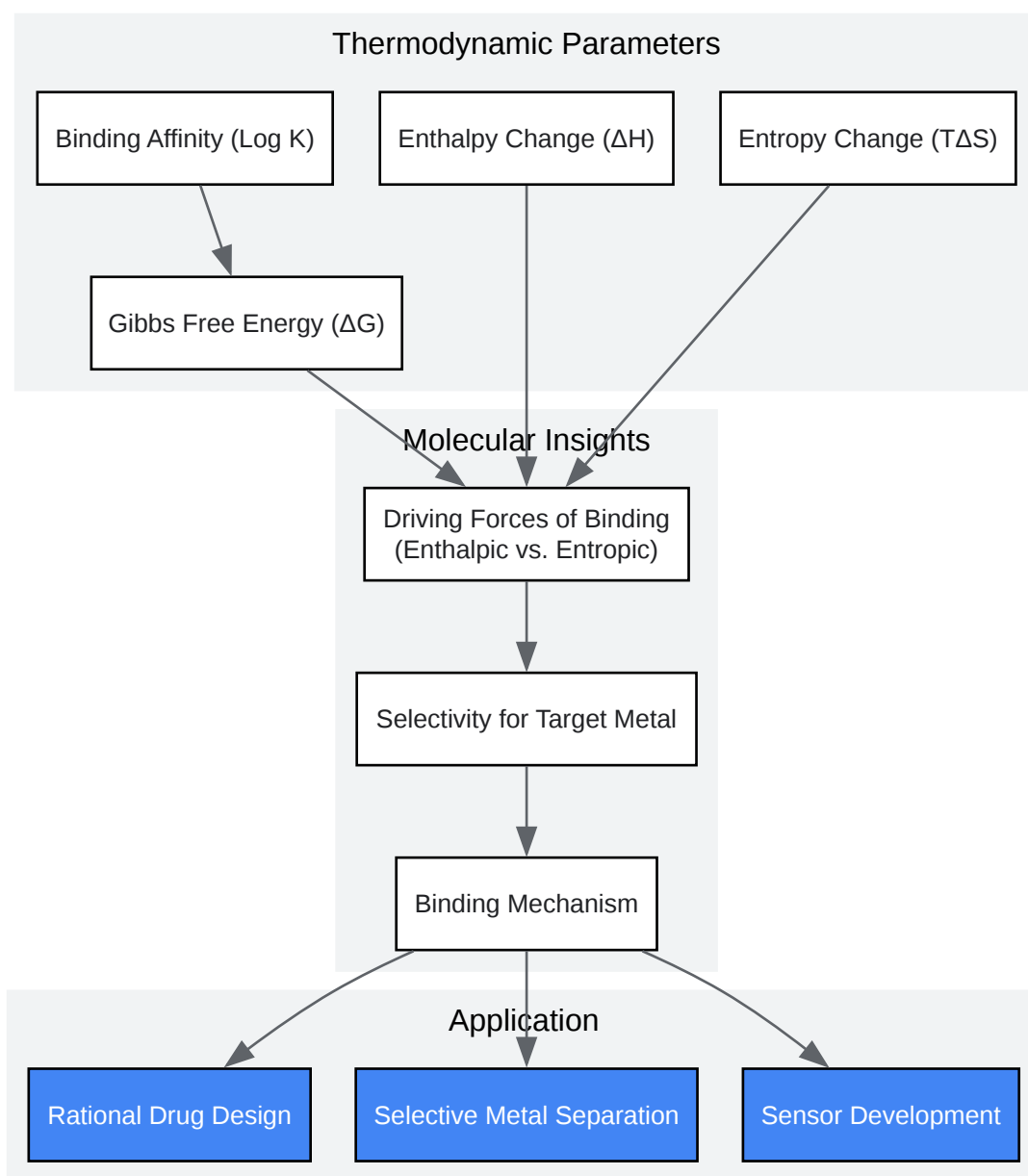
- **Structure Optimization:** The geometries of the free **Nitrilotriacetamide** ligand and the metal-NTAm complex are optimized to find their lowest energy conformations. A popular functional for this purpose is B3LYP with a basis set such as 6-31+G*.[3]
- **Frequency Calculations:** Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
- **Binding Energy Calculation:** The binding energy ($\Delta E_{\text{binding}}$) is calculated as the difference between the total energy of the complex and the sum of the total energies of the free ligand and the metal ion. Solvation effects are often included using a continuum solvation model like the Polarizable Continuum Model (PCM).

$$\Delta E_{\text{binding}} = E_{\text{complex}} - (E_{\text{ligand}} + E_{\text{metal}})$$

Validation Workflow

The validation of DFT calculations against experimental data is a critical step to ensure the accuracy and predictive power of the computational model. The following diagram illustrates a typical workflow for this process.





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